2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride
2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride
Brand Name:
Vulcanchem
CAS No.:
151602-30-1
VCID:
VC21159148
InChI:
InChI=1S/C7H11N3O3.ClH/c8-7(13)9-5-2-1-3-10(5)4-6(11)12;/h1-4H2,(H2,8,13)(H,11,12);1H/b9-5+;
SMILES:
C1CC(=NC(=O)N)N(C1)CC(=O)O.Cl
Molecular Formula:
C7H12ClN3O3
Molecular Weight:
221.64 g/mol
2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride
CAS No.: 151602-30-1
Cat. No.: VC21159148
Molecular Formula: C7H12ClN3O3
Molecular Weight: 221.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 151602-30-1 |
|---|---|
| Molecular Formula | C7H12ClN3O3 |
| Molecular Weight | 221.64 g/mol |
| IUPAC Name | 2-[(2E)-2-carbamoyliminopyrrolidin-1-yl]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H11N3O3.ClH/c8-7(13)9-5-2-1-3-10(5)4-6(11)12;/h1-4H2,(H2,8,13)(H,11,12);1H/b9-5+; |
| Standard InChI Key | WYJQHPBKUJUJSP-UHFFFAOYSA-N |
| Isomeric SMILES | C1C/C(=N\C(=O)N)/N(C1)CC(=O)O.Cl |
| SMILES | C1CC(=NC(=O)N)N(C1)CC(=O)O.Cl |
| Canonical SMILES | C1CC(=NC(=O)N)N(C1)CC(=O)O.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator